

# An In-depth Technical Guide to 2-Methoxybenzylamine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: **2-Methoxybenzylamine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-methoxybenzylamine**, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications, with a focus on its role in creating novel therapeutic agents.

## Structure and Properties

**2-Methoxybenzylamine**, also known as o-methoxybenzylamine, is an organic compound featuring a benzylamine core with a methoxy group at the ortho position of the benzene ring.[\[1\]](#) This substitution significantly influences its electronic properties and reactivity.

## Chemical Structure and Identifiers

The fundamental structural details and identifiers for **2-methoxybenzylamine** are crucial for its unambiguous identification in research and regulatory contexts.

- IUPAC Name: (2-methoxyphenyl)methanamine[\[2\]](#)[\[3\]](#)
- Synonyms: o-Methoxybenzylamine, Benzenemethanamine, 2-methoxy-[\[4\]](#)
- CAS Number: 6850-57-3[\[2\]](#)[\[5\]](#)

- Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO[2][3][5]
- Molecular Weight: 137.18 g/mol [2][5]
- InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N[2][5]
- SMILES: COc1ccccc1CN[5]

## Physicochemical Properties

The physical and chemical properties of **2-methoxybenzylamine** are summarized in the table below. It exists as a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1]

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[1][6]
Form	Liquid	[5]
Boiling Point	227 °C at 724 mmHg	[5][7]
Density	1.051 g/mL at 25 °C	[5][7]
Refractive Index (n <sub>20/D</sub> )	1.548	[5]
Flash Point	100 °C (212.0 °F) - closed cup	[5]
Solubility	Soluble in water	[1]
Sensitivity	Air Sensitive	[1]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of **2-methoxybenzylamine**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (90 MHz, CDCl<sub>3</sub>)

Assignment	Chemical Shift (ppm)
Aromatic Protons	7.22, 7.19
Aromatic Protons	6.90, 6.86
Methoxy Protons (-OCH <sub>3</sub> )	3.83
Methylene Protons (-CH <sub>2</sub> )	3.81
Amine Protons (-NH <sub>2</sub> )	1.54

Data sourced from ChemicalBook[1].

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase)

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400-3300	N-H stretch (amine)
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic -CH <sub>3</sub> , -CH <sub>2</sub> )
~1600, ~1490	C=C stretch (aromatic ring)
~1240	C-O stretch (aryl ether)
~1030	C-N stretch (amine)

Interpretations based on typical IR absorption regions and data from NIST WebBook[4].

Table 3: Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity	Interpretation
137	73.6%	Molecular Ion $[M]^+$
136	100.0%	$[M-H]^+$ (Base Peak)
121	43.3%	Loss of $\text{NH}_2$ ( $[M-\text{NH}_2]^+$ )
106	49.2%	Tropylium ion derivative ( $[\text{C}_7\text{H}_6\text{O}]^+$ )
91	41.1%	Tropylium ion ( $[\text{C}_7\text{H}_7]^+$ )
77	25.4%	Phenyl cation ( $[\text{C}_6\text{H}_5]^+$ )

Data sourced from  
ChemicalBook, representing  
electron ionization (EI)  
fragmentation[1].

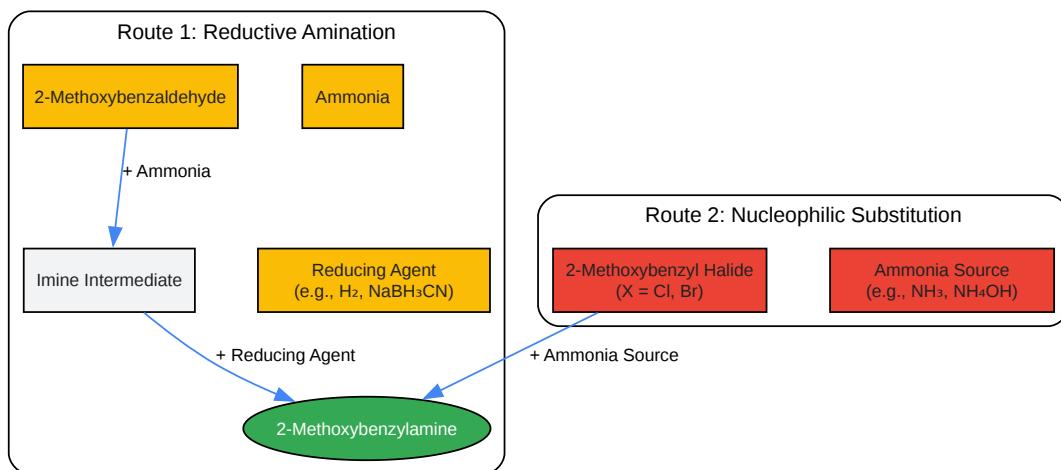
## Synthesis of 2-Methoxybenzylamine

**2-Methoxybenzylamine** is synthesized through several established organic chemistry routes. The most common industrial methods involve the reductive amination of 2-methoxybenzaldehyde or the nucleophilic substitution of a 2-methoxybenzyl halide.

## Synthesis Workflows

The following diagrams illustrate the primary synthetic pathways to **2-methoxybenzylamine**.

## Synthesis of 2-Methoxybenzylamine

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Caption: Primary synthetic routes to **2-methoxybenzylamine**.

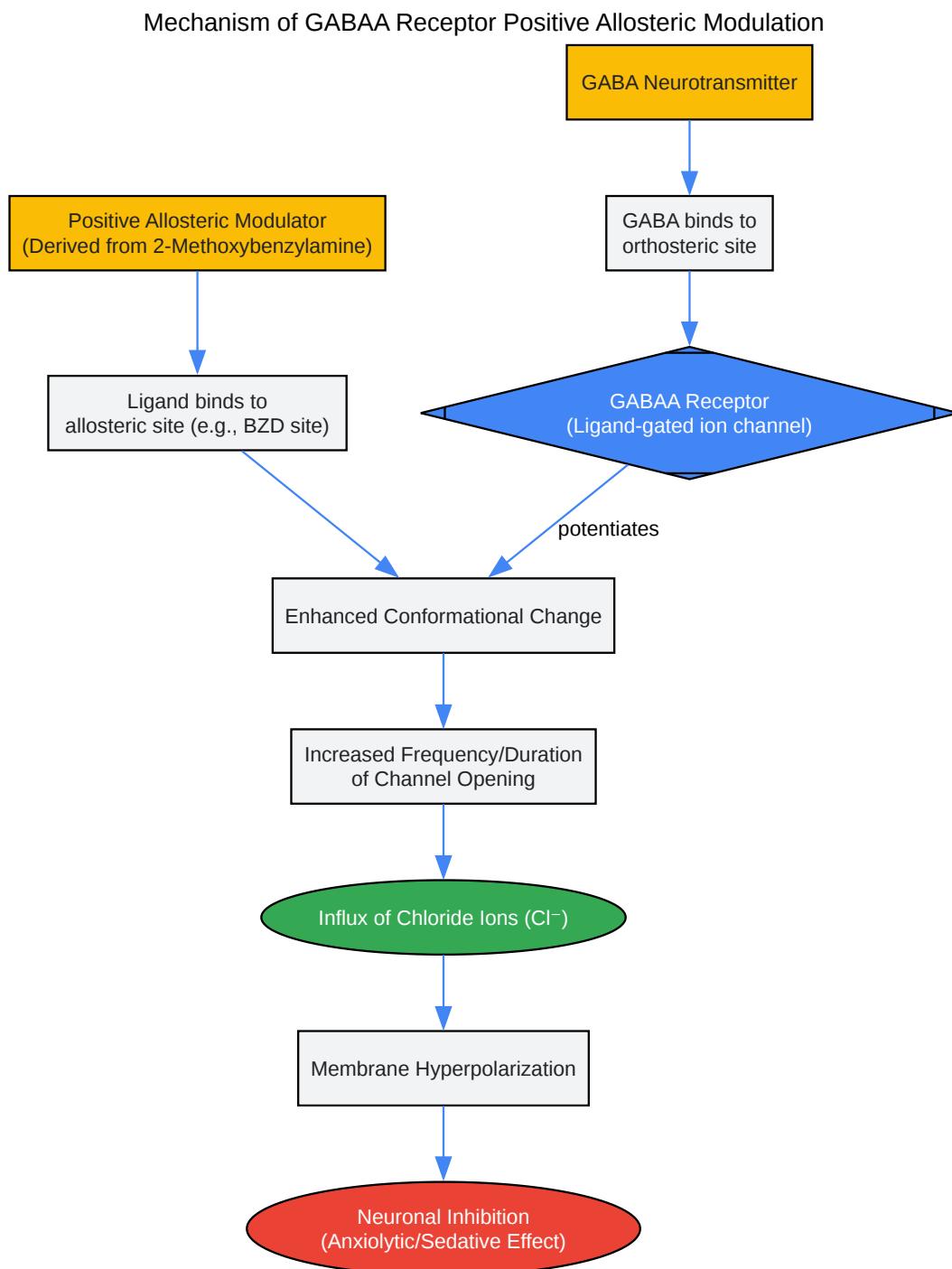
## Applications in Drug Development

**2-Methoxybenzylamine** is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex bioactive molecules.<sup>[1]</sup> Its applications span several therapeutic areas.

## GABA Receptor Ligands

The compound is utilized in the preparation of ligands for the GABA-A ( $\gamma$ -aminobutyric acid type A) receptor, which are investigated as potential analgesic agents.<sup>[1]</sup> GABA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Ligands that

positively modulate these receptors, such as benzodiazepines, typically produce anxiolytic, sedative, and anticonvulsant effects.



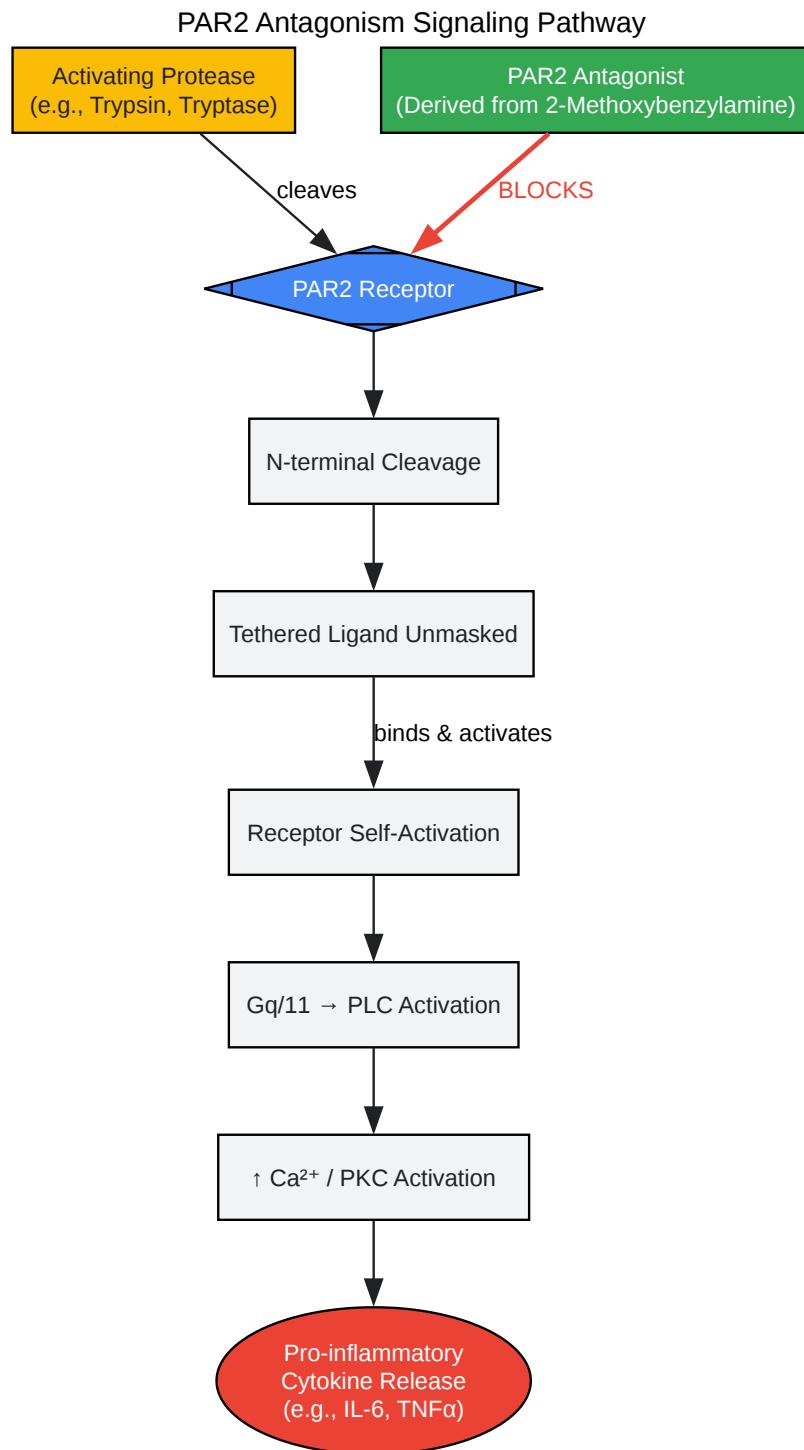
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Caption: GABAA receptor modulation by derived ligands.

## Protease-Activated Receptor 2 (PAR2) Antagonists

Recent research has demonstrated that benzylamine analogues derived from structures like **2-methoxybenzylamine** can act as effective antagonists for Protease-Activated Receptor 2 (PAR2). PAR2 activation is implicated in inflammatory and metabolic disorders. Antagonists of this receptor have shown anti-inflammatory activity in preclinical models, highlighting a promising therapeutic avenue.

Protease-activated receptors are a unique class of G protein-coupled receptors (GPCRs). They are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling.



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Caption: Inhibition of PAR2 signaling by derived antagonists.

## Synthesis of Substituted Purines

**2-Methoxybenzylamine** is also a reagent in the synthesis of 6-substituted purines.<sup>[7]</sup> Purine analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis. The introduction of the 2-methoxybenzylamino group at the 6-position can significantly alter the biological activity of the purine scaffold.

## Safety and Handling

**2-Methoxybenzylamine** is classified as a corrosive substance that causes severe skin burns and eye damage.<sup>[8]</sup> It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

- Hazard Class: Skin Corrosion 1B<sup>[5]</sup>
- GHS Pictogram: GHS05 (Corrosion)<sup>[5]</sup>
- Signal Word: Danger<sup>[5]</sup>
- Hazard Statement: H314 - Causes severe skin burns and eye damage.<sup>[5][8]</sup>
- Precautionary Statements:
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.<sup>[1]</sup>
  - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.<sup>[1]</sup>
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[1]</sup>
  - P310: Immediately call a POISON CENTER or doctor/physician.<sup>[4]</sup>
- Storage: Store locked up in a cool, dry place under an inert atmosphere.<sup>[8]</sup>

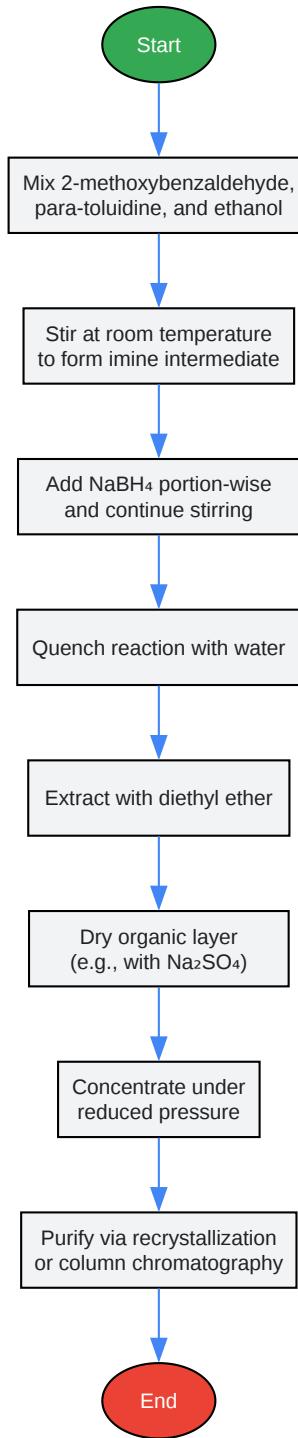
## Experimental Protocols

The following section provides detailed methodologies for key synthetic procedures involving **2-methoxybenzylamine**.

## Protocol 1: Synthesis via Reductive Amination of 2-Methoxybenzaldehyde

This protocol describes the formation of **2-methoxybenzylamine** from its corresponding aldehyde using sodium borohydride as the reducing agent in a two-step, one-pot procedure.

## Workflow: Reductive Amination Protocol

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Caption: Experimental workflow for reductive amination.

**Materials:**

- 2-Methoxybenzaldehyde
- Ammonium formate or aqueous ammonia
- A suitable reducing agent (e.g., Sodium borohydride ( $\text{NaBH}_4$ ), Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ))
- Methanol or Ethanol
- Diethyl ether or Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Imine Formation:** In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol. Add ammonium formate (3.0-5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the imine intermediate.
- **Work-up:** Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Add water and extract the aqueous layer three times with diethyl ether.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude **2-methoxybenzylamine**.

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

## Protocol 2: Synthesis of 6-(2-Methoxybenzylamino)purine

This protocol is an adaptation for the nucleophilic aromatic substitution reaction between 6-chloropurine and **2-methoxybenzylamine**.

### Materials:

- 6-Chloropurine
- **2-Methoxybenzylamine**
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPEA)
- n-Butanol or 2-Propanol
- Diethyl ether

### Procedure:

- Reaction Setup: To a sealable reaction vessel, add 6-chloropurine (1.0 eq), **2-methoxybenzylamine** (1.2 eq), and n-butanol.
- Base Addition: Add triethylamine (2.0 eq) to the suspension.
- Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
- Purification: Triturate the crude solid with diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 6-(2-methoxybenzylamino)purine.

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